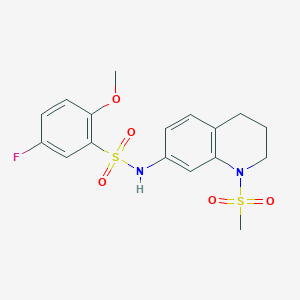
5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a chemical compound with the molecular formula C17H19FN2O5S2 and a molecular weight of 414.471. It has been studied for its potential applications in various scientific research areas2.
Synthesis Analysis
The synthesis of this compound is not well documented in the available literature. However, similar compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters3.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the available literature. However, its molecular formula is C17H19FN2O5S21.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well documented in the available literature. However, similar compounds have been involved in catalytic protodeboronation of pinacol boronic esters3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the available literature. However, its molecular formula is C17H19FN2O5S2 and it has a molecular weight of 414.471.科学的研究の応用
Zinc(II) Detection Fluorophores
Research has explored the synthesis and spectroscopic properties of fluorophores related to zinc(II) detection, highlighting their importance in studying intracellular Zn2+ concentrations. Compounds structurally similar to the specified chemical have shown potential in creating more fluorescent complexes with Zn2+, suggesting their utility in biological zinc(II) studies. This advancement in fluorophore technology could significantly impact cellular biology by enabling more precise visualization of zinc ion distribution within cells, contributing to a deeper understanding of zinc's role in biological processes (Kimber et al., 2001).
Photosensitizers for Cancer Treatment
Another application area is the development of new photosensitizers for photodynamic therapy, a treatment method for cancer. Researchers synthesized zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, demonstrating high singlet oxygen quantum yield. These compounds exhibit excellent fluorescence properties and potential as Type II photosensitizers, indicating their significance in developing more effective cancer treatments through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Probes for Zn2+ Detection
Further research includes the design and synthesis of fluorescent probes for Zn2+, aiming for more sensitive and efficient detection in sample solutions and living cells. These probes, developed to exhibit significant fluorescence upon Zn2+ complexation, could revolutionize the way cellular zinc is monitored, offering tools for high-resolution imaging of zinc dynamics in biological systems (Ohshima et al., 2010).
COX-2 Inhibitors Development
Additionally, the synthesis of sulfonamide derivatives, including structures akin to the specified chemical, has been explored for their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain. This research led to identifying potent, highly selective COX-2 inhibitors, contributing to the development of new therapeutic agents for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound are not well documented in the available literature.
将来の方向性
The future directions of research involving this compound are not well documented in the available literature. However, it has been studied for its potential applications in various scientific research areas2.
Please consult a professional chemist or a trusted source for more detailed and accurate information. This information is based on a limited web search and may not be comprehensive or up-to-date. Always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S2/c1-25-16-8-6-13(18)10-17(16)27(23,24)19-14-7-5-12-4-3-9-20(15(12)11-14)26(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPGIZPFWLCXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

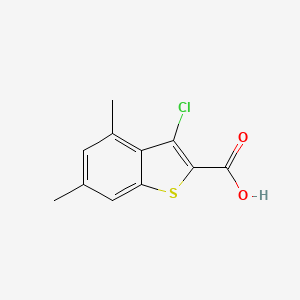
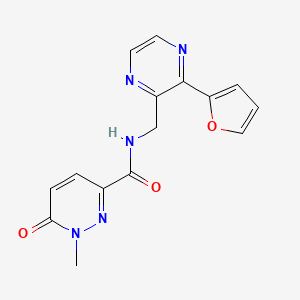
![(2,5-Dimethylfuran-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2888006.png)
![N-(2-ethoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2888008.png)
![(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2888009.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2888010.png)
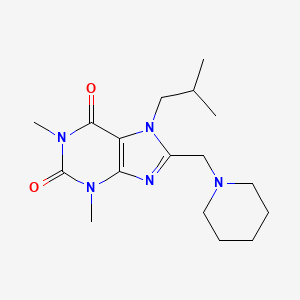
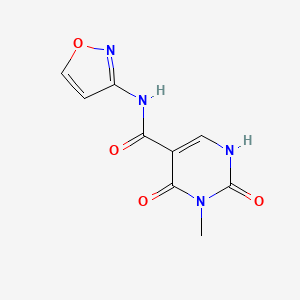
![3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one](/img/structure/B2888016.png)
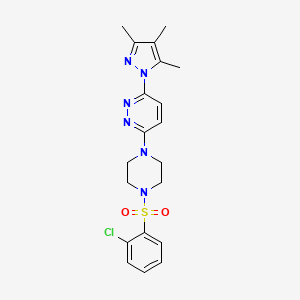
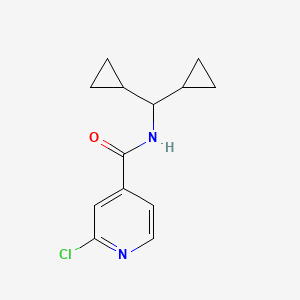
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2888024.png)
![N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2888025.png)